molecular formula C13H14O4S B14068189 Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate CAS No. 100747-46-4

Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate

Cat. No.: B14068189
CAS No.: 100747-46-4
M. Wt: 266.31 g/mol
InChI Key: OAPPOKPWWKJXMX-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate is an organic compound with the molecular formula C13H14O4S It is a derivative of hexa-4,5-dienoate, featuring a benzenesulfonyl group attached to the second carbon of the allene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate typically involves the reaction of methyl hexa-4,5-dienoate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Methyl hexa-4,5-dienoate+Benzenesulfonyl chlorideBaseMethyl 2-(benzenesulfonyl)hexa-4,5-dienoate\text{Methyl hexa-4,5-dienoate} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} Methyl hexa-4,5-dienoate+Benzenesulfonyl chlorideBase​Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction can lead to the formation of sulfoxides or sulfides.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The allene system may also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2E,4Z-hexadecadienoate: A fatty acid ester with a similar allene system but lacking the benzenesulfonyl group.

    Methyl 2-(benzenesulfonyl)but-2-enoate: A related compound with a shorter carbon chain.

Uniqueness

Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate is unique due to the presence of both the benzenesulfonyl group and the allene system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

100747-46-4

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

InChI

InChI=1S/C13H14O4S/c1-3-4-10-12(13(14)17-2)18(15,16)11-8-6-5-7-9-11/h4-9,12H,1,10H2,2H3

InChI Key

OAPPOKPWWKJXMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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